molecular formula C12H14O3S B1645889 Ethyl 4-methylthio-alpha-formyl-phenylacetate

Ethyl 4-methylthio-alpha-formyl-phenylacetate

Cat. No. B1645889
M. Wt: 238.3 g/mol
InChI Key: JYZAPKXPFIWNLQ-UHFFFAOYSA-N
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Patent
US06420349B1

Procedure details

A suspension of NaH (0.84 g, 20.8 mmol) was added at room temperature to a solution of ethyl 4-methylthiophenylacetate (1.1 g, 5.2 mmol) in ethyl formate (20 mL). The mixture was stirred at room temperature for 1 hour and then cold 0.5 N HCl (20 mL) was added slowly. The crude reaction was then extracted with ether, and the organic layer was washed with sodium bicarbonate, brine, dried over magnesium sulfate, filtered, and concentrated to yield 1.2 g of ethyl 4-methylthio-α-formyl-phenylacetate as a colorless oil, which was used in the next step without purification.
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:7][CH:6]=1.Cl.[CH:18](OCC)=[O:19]>>[CH3:3][S:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH:18]=[O:19])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(C(=O)OCC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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